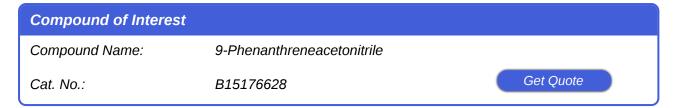


# Synthesis of 9,10-Disubstituted Phenanthrenes: A Detailed Protocol for Researchers

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

9,10-Disubstituted phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and the ability to introduce a wide variety of functional groups at the 9 and 10 positions make them versatile scaffolds for the development of novel therapeutic agents and advanced organic materials. This document provides detailed protocols for three common synthetic routes to 9,10-disubstituted phenanthrenes: the Suzuki-Miyaura cross-coupling reaction, the Haworth synthesis, and the photochemical cyclization of stilbenes.

## **Synthetic Protocols**

This section outlines the experimental procedures for the synthesis of 9,10-disubstituted phenanthrenes.

## Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 9,10-disubstituted phenanthrene synthesis, it typically involves the reaction of 9,10-dibromophenanthrene with two equivalents of an

## Methodological & Application





arylboronic acid in the presence of a palladium catalyst and a base. This method offers a high degree of functional group tolerance and generally provides good to excellent yields.

#### Experimental Protocol:

A general procedure for the synthesis of 9,10-diarylphenanthrenes via a bis-Suzuki-Miyaura cross-coupling reaction is as follows:

- To a reaction vessel, add 9,10-dibromoanthracene (1 equivalent), the desired arylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equivalents).
- Add a suitable solvent system, such as a mixture of toluene and tetrahydrofuran (THF).
- Add an aqueous solution of a base, typically 2 M sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>).
- Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 9,10diarylphenanthrene.

#### Quantitative Data Summary:

The following table summarizes the yields for the synthesis of various 9,10-diarylanthracenes, which serve as a good proxy for the expected yields in phenanthrene synthesis under similar conditions.[1][2][3]



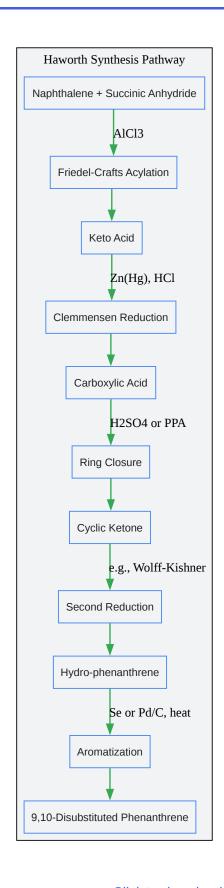
Arylboronic Acid Derivative	Product	Yield (%)
Phenylboronic acid	9,10-Diphenylanthracene	95
4-Methylphenylboronic acid	9,10-Di(p-tolyl)anthracene	92
4-Methoxyphenylboronic acid	9,10-Bis(4- methoxyphenyl)anthracene	85
4-Chlorophenylboronic acid	9,10-Bis(4- chlorophenyl)anthracene	88
2-Thienylboronic acid	9,10-Di(thiophen-2- yl)anthracene	75

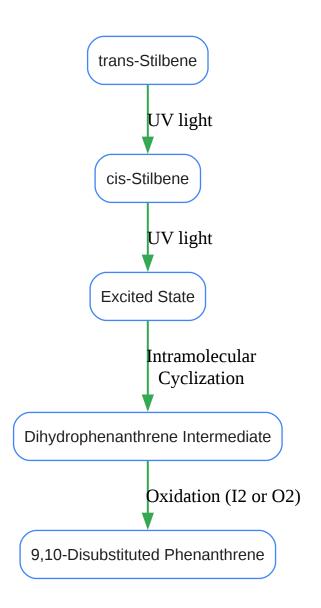
Logical Relationship Diagram:











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## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction Lookchem [lookchem.com]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
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